Methyl 2,5-dibromo-3,6-difluorobenzoate
Description
Methyl 2,5-dibromo-3,6-difluorobenzoate (CAS RN: 1805123-66-3) is a halogenated aromatic ester with the molecular formula C₈H₄Br₂F₂O₂ and a molecular weight of 329.92 g/mol. The compound features bromine and fluorine substituents at the 2,5- and 3,6-positions, respectively, on the benzoate ring. This substitution pattern confers unique electronic and steric properties, making it valuable in synthetic chemistry, particularly as an intermediate in pharmaceuticals, agrochemicals, or materials science .
Properties
Molecular Formula |
C8H4Br2F2O2 |
|---|---|
Molecular Weight |
329.92 g/mol |
IUPAC Name |
methyl 2,5-dibromo-3,6-difluorobenzoate |
InChI |
InChI=1S/C8H4Br2F2O2/c1-14-8(13)5-6(10)4(11)2-3(9)7(5)12/h2H,1H3 |
InChI Key |
QLBZIDDHWFAAOL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1F)Br)F)Br |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of this compound generally follows a two-step synthetic route:
Step 1: Halogenation of the benzoic acid precursor
The starting material is typically 3,6-difluorobenzoic acid or a related fluorinated benzoic acid derivative. Bromination at the 2 and 5 positions is carried out using brominating agents such as bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions to avoid over-bromination or substitution at undesired positions.Step 2: Esterification of the dibromo-difluorobenzoic acid
The dibromo-difluorobenzoic acid intermediate is then converted to the methyl ester by reaction with methanol, typically under acidic catalysis (e.g., sulfuric acid or hydrochloric acid) and reflux conditions to drive the esterification to completion.
This approach ensures selective halogenation followed by efficient ester formation.
Detailed Esterification Procedure
According to available industrial and laboratory protocols, the esterification of 2,5-dibromo-3,6-difluorobenzoic acid proceeds as follows:
| Parameter | Description |
|---|---|
| Starting Material | 2,5-Dibromo-3,6-difluorobenzoic acid |
| Alcohol | Methanol |
| Catalyst | Concentrated sulfuric acid or hydrochloric acid |
| Reaction Temperature | Reflux (~65-70 °C) |
| Reaction Time | 4-8 hours |
| Work-up | Neutralization, extraction with organic solvent (e.g., ether), drying over anhydrous sodium sulfate, concentration |
| Purification | Recrystallization or distillation |
| Typical Yield | 75-90% (dependent on reaction optimization) |
The reaction is typically carried out under reflux to ensure full conversion of the acid to the methyl ester. Acid catalysts protonate the carboxyl group, enhancing nucleophilic attack by methanol. After completion, the reaction mixture is cooled, neutralized, and extracted to isolate the ester product.
Bromination of Fluorinated Benzoic Acid Precursors
Selective bromination at the 2 and 5 positions of 3,6-difluorobenzoic acid requires careful control of reagent stoichiometry and reaction conditions:
| Parameter | Description |
|---|---|
| Starting Material | 3,6-Difluorobenzoic acid |
| Brominating Agent | Bromine (Br₂) or N-bromosuccinimide (NBS) |
| Solvent | Acetic acid, carbon tetrachloride, or dichloromethane |
| Temperature | 0-25 °C (to control reaction rate and selectivity) |
| Reaction Time | 1-4 hours |
| Work-up | Quenching with aqueous sodium bisulfite, extraction, drying |
| Purification | Column chromatography or recrystallization |
| Typical Yield | 60-85% (dependent on selectivity and purification) |
The electron-withdrawing fluorine atoms influence the regioselectivity of bromination, favoring substitution at positions ortho and para to fluorine substituents, which aligns with the desired 2,5-dibromo substitution pattern.
Alternative Synthetic Routes and Catalytic Methods
While classical bromination and esterification remain the mainstay, some research explores catalytic or coupling methods to improve efficiency:
Use of N-methyl-N-n-butylimidazole tribromide as a brominating agent has been demonstrated in related aromatic bromination reactions to achieve high yield and controllability under mild conditions, facilitating industrial scalability.
Coupling-based esterification using carbodiimide coupling agents (e.g., DCC) in the presence of methanol can be employed to avoid harsh acidic conditions, particularly useful for acid-sensitive substrates.
Continuous flow reactors enable better control over reaction parameters, improving reproducibility and scalability in industrial production.
Data Tables Summarizing Preparation Parameters
Research Discoveries and Industrial Insights
The use of N-methyl-N-n-butylimidazole tribromide as a brominating agent offers a simpler process with higher yields and better condition control compared to elemental bromine, making it suitable for industrial production of dibromo-substituted benzoates.
Esterification under reflux with methanol and sulfuric acid remains the most widely used method due to its simplicity and efficiency, with yields consistently above 75%.
Advanced purification techniques such as recrystallization and chromatographic separation are critical to obtain high-purity this compound, especially when minor positional isomers or over-brominated by-products form.
Structural confirmation using X-ray crystallography and nuclear magnetic resonance (NMR) , including ^19F NMR, is essential for verifying substitution patterns, as mass spectrometry alone cannot distinguish bromine and fluorine positional isomers.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,5-dibromo-3,6-difluorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms on the benzene ring can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction: The compound can be reduced to form the corresponding difluorobenzoate derivative by using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidative reactions can convert the ester group to a carboxylic acid or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Reducing agents like LiAlH4 or NaBH4 in solvents such as ether or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like KMnO4 or CrO3 in acidic or basic aqueous solutions.
Major Products Formed
Nucleophilic Substitution: Substituted benzoates with various functional groups replacing the bromine atoms.
Reduction: Difluorobenzoate derivatives with reduced ester groups.
Oxidation: Carboxylic acids or other oxidized benzoate derivatives.
Scientific Research Applications
Methyl 2,5-dibromo-3,6-difluorobenzoate is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules and polymers.
Biology: In the study of enzyme interactions and as a potential inhibitor for certain biological pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Used in the production of specialty chemicals, agrochemicals, and materials science research.
Mechanism of Action
The mechanism by which methyl 2,5-dibromo-3,6-difluorobenzoate exerts its effects is primarily through its reactivity with nucleophiles and electrophiles. The presence of electron-withdrawing fluorine and bromine atoms on the benzene ring makes the compound highly reactive towards nucleophilic substitution reactions. This reactivity is exploited in various chemical syntheses and research applications to modify the compound and introduce new functional groups.
Comparison with Similar Compounds
Methyl 3,6-Dibromo-2-fluorobenzoate (CAS RN: 1214329-17-5)
- Molecular Formula : C₈H₅Br₂FO₂
- Molecular Weight : 311.93 g/mol
- Substituent Positions : Bromine at 3,6-positions and fluorine at 2-position.
- Key Differences: The reduced molecular weight (311.93 vs. 329.92) reflects one fewer bromine atom. Applications: Used in custom synthesis of pharmaceutical intermediates, highlighting its role in regioselective reactions .
Methyl 4-Bromo-2,6-difluorobenzoate (CAS RN: 773134-11-5)
- Molecular Formula : C₈H₅BrF₂O₂
- Molecular Weight : 251.02 g/mol
- Substituent Positions : Bromine at 4-position and fluorine at 2,6-positions.
- Key Differences :
- Lower molecular weight (251.02 vs. 329.92) due to fewer bromine atoms.
- Symmetrical fluorine substitution (2,6-) may enhance crystallinity, as seen in analogs refined via SHELX software .
- Commercial Availability: Priced at ¥4,100/1g (95% purity), suggesting higher accessibility than the dibromo-difluoro analog .
2,5-Dibromo-3,6-difluorobenzoic Acid (CAS RN: 1263376-61-9)
- Molecular Formula : C₇H₂Br₂F₂O₂
- Molecular Weight : 315.90 g/mol
- Key Differences :
Data Table: Comparative Analysis
| Compound Name | CAS RN | Molecular Formula | Molecular Weight (g/mol) | Halogen Substitution | Key Applications |
|---|---|---|---|---|---|
| Methyl 2,5-dibromo-3,6-difluorobenzoate | 1805123-66-3 | C₈H₄Br₂F₂O₂ | 329.92 | 2,5-Br; 3,6-F | Pharmaceutical intermediates |
| Methyl 3,6-dibromo-2-fluorobenzoate | 1214329-17-5 | C₈H₅Br₂FO₂ | 311.93 | 3,6-Br; 2-F | Custom synthesis |
| Methyl 4-bromo-2,6-difluorobenzoate | 773134-11-5 | C₈H₅BrF₂O₂ | 251.02 | 4-Br; 2,6-F | Agrochemical intermediates |
| 2,5-Dibromo-3,6-difluorobenzoic Acid | 1263376-61-9 | C₇H₂Br₂F₂O₂ | 315.90 | 2,5-Br; 3,6-F | MOFs, coordination chemistry |
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of Methyl 2,5-dibromo-3,6-difluorobenzoate relevant to its handling in laboratory settings?
- Answer: The compound (C₈H₄Br₂F₂O₂, MW 329.92) is a halogenated aromatic ester with bromine and fluorine substituents. Key properties include its molecular stability under standard storage conditions (though specific storage guidelines are not provided in available data) and potential sensitivity to moisture or light due to ester and halogen functionalities. Handling requires precautions typical for halogenated compounds, including use of personal protective equipment and ventilation. Structural analogs (e.g., Methyl 2,6-difluoro-3-methylbenzoate) suggest reactivity in nucleophilic substitution or cross-coupling reactions .
Q. What synthetic routes are commonly employed to prepare this compound?
- Answer: Synthesis likely involves esterification of 2,5-dibromo-3,6-difluorobenzoic acid using methanol under acidic or coupling conditions (e.g., H₂SO₄ catalysis or DCC-mediated esterification). Precursors like 4-bromo-2,5-difluorobenzoic acid (CAS 28314-82-1) are commercially available and could be brominated further . Yields depend on reaction optimization, such as controlling stoichiometry of brominating agents (e.g., Br₂ or NBS) and avoiding over-halogenation. Purity is typically verified via HPLC or NMR .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Answer: X-ray crystallography (using programs like SHELXL ) or advanced NMR techniques (e.g., ¹⁹F NMR) are critical. For crystallographic analysis, SHELX refinement can resolve positional ambiguities of bromine and fluorine substituents, which are challenging to distinguish via mass spectrometry alone. Comparative analysis with PubChem data for structural analogs (e.g., Methyl 3,5-dichloro-2-fluorobenzoate, InChIKey: XNZBOSWQYVTGLM-UHFFFAOYSA-N) provides additional validation .
Advanced Research Questions
Q. What strategies mitigate competing side reactions during functionalization of this compound in cross-coupling reactions?
- Answer: Competing debromination or ester hydrolysis can be minimized by:
- Using anhydrous conditions and inert atmospheres (N₂/Ar).
- Selecting coupling catalysts (e.g., Pd(PPh₃)₄) that favor aryl-bromine activation over ester cleavage.
- Introducing protecting groups for the ester moiety (e.g., silyl ethers) prior to cross-coupling. Evidence from sulfonamide derivatives (e.g., N1-(2-pyridyl)-2,5-dibromo-3,6-difluorobenzene-1-sulfonamide) highlights the importance of steric and electronic modulation .
Q. How do electronic effects of bromine and fluorine substituents influence reactivity in nucleophilic aromatic substitution (NAS)?
- Answer: Bromine acts as a strong electron-withdrawing group (EWG), activating the ring for NAS at meta/para positions, while fluorine’s inductive effect further enhances electrophilicity. Computational modeling (DFT) can predict regioselectivity, showing higher reactivity at the 2- and 5-positions due to resonance stabilization of intermediates. Experimental validation via kinetic studies with varying nucleophiles (e.g., amines or thiols) is recommended .
Q. What analytical techniques are most effective in quantifying trace impurities in this compound batches?
- Answer: High-resolution LC-MS (ESI⁺/ESI⁻) identifies halogenated byproducts (e.g., debrominated or hydrolyzed derivatives). Quantitative ¹H/¹³C NMR with internal standards (e.g., 1,3,5-trimethoxybenzene) measures purity. For trace metal analysis (e.g., Pd residues from cross-coupling), ICP-MS is optimal. Purity thresholds (>95% by HPLC) align with standards for brominated fluorobenzoates .
Q. How can computational chemistry predict regioselectivity in derivatization reactions of this compound?
- Answer: Density Functional Theory (DFT) calculations (e.g., using Gaussian or ORCA) model transition states and charge distribution to predict reactive sites. For example, Fukui indices highlight nucleophilic attack susceptibility at the 3- and 6-positions due to fluorine’s steric hindrance. Comparative studies with analogs (e.g., Methyl 2,5-dichloro-3-fluorobenzoate) validate computational predictions experimentally .
Contradictions and Limitations
- Structural Validation: While SHELX programs are widely used for crystallography , discrepancies in electron density maps may arise due to heavy atoms (Br/F), necessitating complementary NMR data.
- Synthetic Yields: Evidence for brominated precursors (e.g., 4-Bromo-2,5-difluorobenzoic acid ) suggests variable yields depending on halogenation methods, requiring optimization for each step.
Methodological Recommendations
- For Cross-Coupling: Prioritize Suzuki-Miyaura couplings using aryl boronic acids with electron-donating groups to balance reactivity and selectivity.
- For Impurity Analysis: Combine orthogonal techniques (NMR, LC-MS) to address limitations of individual methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
